Cas no 4347-32-4 ((4-Formylthiophen-3-yl)boronic acid)
(4-Formylthiophen-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Formylthiophen-3-yl)boronic acid
- 3-Formyl-4-thiopheneboronic acid
- 3-Formylthiophene-4-boronic acid
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- MDL: MFCD01319006
- Inchi: 1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
- InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)C(B(O)O)=C1
Computed Properties
- Exact Mass: 156.00500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 85.77000
- LogP: -0.75960
(4-Formylthiophen-3-yl)boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Formylthiophen-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F701480-100mg |
3-Formyl-4-thiopheneboronic Acid |
4347-32-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F701480-250mg |
3-Formyl-4-thiopheneboronic Acid |
4347-32-4 | 250mg |
$110.00 | 2023-05-18 | ||
| TRC | F701480-500mg |
3-Formyl-4-thiopheneboronic Acid |
4347-32-4 | 500mg |
$161.00 | 2023-05-18 | ||
| TRC | F701480-1g |
3-Formyl-4-thiopheneboronic Acid |
4347-32-4 | 1g |
$224.00 | 2023-05-18 | ||
| Aaron | AR003CKZ-500mg |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 95% | 500mg |
$140.00 | 2025-01-22 | |
| 1PlusChem | 1P003CCN-10g |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 98% | 10g |
$399.00 | 2025-02-19 | |
| 1PlusChem | 1P003CCN-5g |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 98% | 5g |
$228.00 | 2025-02-19 | |
| 1PlusChem | 1P003CCN-25g |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 98% | 25g |
$899.00 | 2025-02-19 | |
| A2B Chem LLC | AB55175-250mg |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 98% | 250mg |
$15.00 | 2023-12-30 | |
| A2B Chem LLC | AB55175-1g |
3-Formyl-4-thiopheneboronic acid |
4347-32-4 | 98% | 1g |
$92.00 | 2024-04-20 |
(4-Formylthiophen-3-yl)boronic acid Suppliers
(4-Formylthiophen-3-yl)boronic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on (4-Formylthiophen-3-yl)boronic acid
(4-Formylthiophen-3-yl)boronic acid (CAS No. 4347-32-4): A Versatile Building Block in Modern Chemical Synthesis
(4-Formylthiophen-3-yl)boronic acid (CAS No. 4347-32-4) is a highly versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique combination of a formyl group and a boronic acid moiety, offers a wide range of applications in the development of novel pharmaceuticals, functional materials, and advanced chemical intermediates.
The molecular structure of (4-Formylthiophen-3-yl)boronic acid is composed of a thiophene ring substituted with a formyl group at the 4-position and a boronic acid group at the 3-position. This arrangement provides the compound with several key properties that make it an attractive starting material for various synthetic transformations. The formyl group can undergo a variety of reactions, including condensation, reduction, and addition reactions, while the boronic acid moiety is known for its reactivity in Suzuki-Miyaura coupling reactions and other palladium-catalyzed cross-coupling processes.
One of the most significant applications of (4-Formylthiophen-3-yl)boronic acid is in the synthesis of complex organic molecules, particularly those used in medicinal chemistry. The compound's reactivity and functional group diversity enable chemists to construct intricate molecular architectures with high precision and efficiency. For example, recent studies have demonstrated the use of (4-Formylthiophen-3-yl)boronic acid in the synthesis of bioactive compounds with potential therapeutic applications. A notable example is its role in the development of new antiviral agents, where the formyl group can be modified to enhance binding affinity to specific viral targets.
In addition to its applications in medicinal chemistry, (4-Formylthiophen-3-yl)boronic acid has also found use in materials science. The compound's ability to participate in cross-coupling reactions makes it an excellent precursor for the synthesis of conjugated polymers and other functional materials. These materials have potential applications in areas such as organic electronics, photovoltaics, and sensors. For instance, researchers have utilized (4-Formylthiophen-3-yl)boronic acid to synthesize conjugated polymers with tunable electronic properties, which can be used to improve the performance of organic solar cells.
The synthetic utility of (4-Formylthiophen-3-yl)boronic acid is further enhanced by its compatibility with modern synthetic methodologies. The compound can be readily prepared through well-established synthetic routes, ensuring a reliable supply for research and industrial applications. Moreover, its stability under various reaction conditions makes it suitable for use in both academic and industrial settings.
Recent advancements in catalytic methods have further expanded the scope of applications for (4-Formylthiophen-3-yl)boronic acid. For example, the development of highly efficient palladium catalysts has enabled chemists to perform cross-coupling reactions with high yields and selectivities. This has led to the synthesis of a wide range of functionalized thiophene derivatives that are otherwise difficult to access using traditional methods.
In conclusion, (4-Formylthiophen-3-yl)boronic acid (CAS No. 4347-32-4) is a highly versatile compound that plays a crucial role in modern chemical synthesis. Its unique combination of functional groups and reactivity profiles make it an invaluable building block for the development of novel pharmaceuticals, functional materials, and advanced chemical intermediates. As research continues to advance in these areas, the importance of (4-Formylthiophen-3-yl)boronic acid is likely to grow, driving further innovations and discoveries in the field.
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